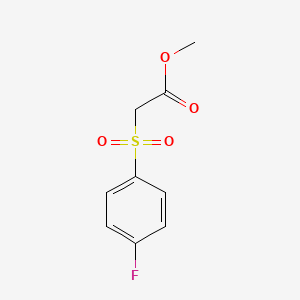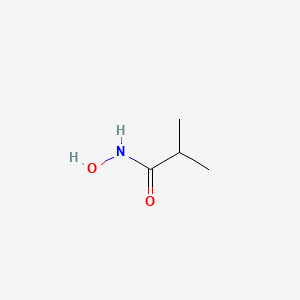![molecular formula C18H36O4 B3369142 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane CAS No. 22743-71-1](/img/structure/B3369142.png)
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane
Descripción general
Descripción
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is an organic peroxide compound with the molecular formula C18H36O4 and a molecular weight of 316.5 g/mol. This compound is known for its application as a radical initiator in polymerization processes and as a cross-linking agent in the production of various polymers and elastomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane typically involves the reaction of cyclohexanone with tert-amyl hydroperoxide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then undergoes a peroxidation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane undergoes various chemical reactions, including:
Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.
Oxidation: It can undergo oxidation reactions to form corresponding alcohols and ketones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (above 100°C) or in the presence of a catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Decomposition: Forms free radicals, which can further react to form polymers.
Oxidation: Forms alcohols and ketones.
Reduction: Forms corresponding alcohols.
Aplicaciones Científicas De Investigación
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane has several scientific research applications, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Material Science: Employed as a cross-linking agent in the production of elastomers and other polymeric materials.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industrial Applications: Used in the production of various industrial products, including adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it an effective initiator and cross-linking agent in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-amylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)cyclododecane
Uniqueness
1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to generate free radicals at relatively lower temperatures makes it a preferred choice in certain polymerization and cross-linking applications.
Propiedades
IUPAC Name |
1,1-bis(2-methylpentan-2-ylperoxy)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-7-12-16(3,4)19-21-18(14-10-9-11-15-18)22-20-17(5,6)13-8-2/h7-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCFYPTKHCPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561826 | |
| Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22743-71-1 | |
| Record name | 1,1-Bis[(2-methylpentan-2-yl)peroxy]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)








![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)


